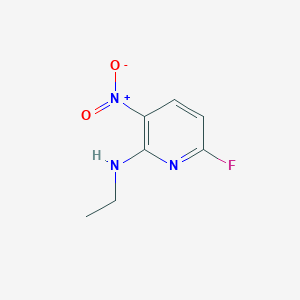
2-(Ethylamino)-6fluoro-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine is a fluorinated pyridine derivative It is characterized by the presence of an ethyl group, a fluorine atom, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine typically involves the introduction of the ethyl, fluoro, and nitro groups onto the pyridine ring. One common method involves the nucleophilic substitution of a fluorine atom onto a pyridine ring, followed by nitration and ethylation reactions. For example, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for N-Ethyl-6-fluoro-3-nitro-2-pyridinamine may involve large-scale chemical synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine can be compared with other fluorinated pyridine derivatives, such as:
6-fluoro-3-nitropyridin-2-amine: Similar structure but lacks the ethyl group.
N-Ethyl-2,6-diamino-4-fluoropyridinium triflate: Similar structure but with different functional groups.
The uniqueness of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Properties
CAS No. |
380378-98-3 |
|---|---|
Molecular Formula |
C7H8FN3O2 |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
N-ethyl-6-fluoro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8FN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
OPLNTLACBQACFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=N1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















